molecular formula C14H16N2O4 B13690345 N-Acetyl-7-methoxy-L-tryptophan

N-Acetyl-7-methoxy-L-tryptophan

Cat. No.: B13690345
M. Wt: 276.29 g/mol
InChI Key: YZRQRMPSHVDXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-7-methoxy-L-tryptophan is a synthetic, optically pure L-tryptophan analogue of significant interest for basic and applied biomedical research. This compound is characterized by an N-acetyl group and a methoxy substitution at the 7-position of its indole ring, modifications that enhance its metabolic stability and influence its bioactivity. As a derivative of the essential amino acid L-tryptophan, it serves as a key precursor and intermediate in the biosynthesis of complex neuroactive molecules and peptides . Its primary research value lies in its role as a sophisticated building block for the solid-phase peptide synthesis (SPPS) of biologically active macrocyclic peptides, such as the argyrin family, which are investigated for their antibacterial and anti-inflammatory properties . The methoxy-substituted indole side-chain is a critical structural motif for interacting with biological targets like elongation factor G and the proteasome . Furthermore, its structural relationship to endogenous tryptophan metabolites positions it as a valuable tool for studying the kynurenine pathway, which is implicated in neurodegenerative disorders and immune response . Researchers also utilize this compound to probe structure-activity relationships (SAR) in the development of novel neuroprotective agents, given that similar N-acetylated tryptophan analogues have demonstrated efficacy in rescuing neuronal cell death in models of amyotrophic lateral sclerosis (ALS) by inhibiting mitochondrial death pathways and proteasomal dysfunction . The N-acetyl group is a recognized stabilizer in protein formulations, suggesting potential ancillary applications in biopharmaceutical development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-acetamido-3-(7-methoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H16N2O4/c1-8(17)16-11(14(18)19)6-9-7-15-13-10(9)4-3-5-12(13)20-2/h3-5,7,11,15H,6H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

YZRQRMPSHVDXKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of N Acetyl 7 Methoxy L Tryptophan

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of N-Acetyl-7-methoxy-L-tryptophan. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, 1H and 13C NMR spectroscopy would provide definitive evidence for its covalent structure.

In the 1H NMR spectrum, characteristic signals would confirm the presence of the N-acetyl group, the α-proton, the β-protons of the side chain, and the aromatic protons of the indole (B1671886) ring. The methoxy (B1213986) group at the 7-position would introduce a sharp singlet, typically in the range of 3.8-4.0 ppm. The chemical shifts of the indole ring protons would be influenced by the electron-donating nature of the methoxy group.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and their directly attached carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide through-space correlations, offering insights into the spatial proximity of different protons and thus helping to define the molecule's preferred conformation in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on known chemical shifts for N-acetyl-L-tryptophan and the expected influence of a 7-methoxy group.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Indole NH~10.9s
Amide NH~8.2d
H2 (indole)~7.1s
H4 (indole)~7.5d
H5 (indole)~6.8t
H6 (indole)~6.7d
α-CH~4.7m
β-CH₂~3.3m
Acetyl CH₃~1.9s
Methoxy OCH₃~3.9s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on known chemical shifts for N-acetyl-L-tryptophan and the expected influence of a 7-methoxy group.

CarbonPredicted Chemical Shift (ppm)
Carbonyl (COOH)~175
Carbonyl (Acetyl)~172
C7a (indole)~136
C3a (indole)~128
C7 (indole)~148
C2 (indole)~124
C4 (indole)~118
C6 (indole)~112
C5 (indole)~121
C3 (indole)~110
α-C~54
β-C~28
Acetyl CH₃~23
Methoxy OCH₃~56

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for identifying any potential impurities. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

In an electrospray ionization (ESI) mass spectrum, the compound would typically be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The expected exact mass for the protonated molecule of this compound (C₁₄H₁₆N₂O₄) is approximately 277.1188 m/z.

Tandem mass spectrometry (MS/MS) experiments would be used to fragment the parent ion, providing structural information based on the observed fragmentation pattern. Characteristic losses would include the acetyl group, the carboxylic acid group, and fragmentation of the indole side chain. This fragmentation data is invaluable for confirming the structure and for distinguishing it from isomeric compounds. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often after derivatization to increase volatility. hmdb.ca

Table 3: Key Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₄H₁₇N₂O₄⁺277.1188
[M+Na]⁺C₁₄H₁₆N₂O₄Na⁺299.1008
[M-H]⁻C₁₄H₁₅N₂O₄⁻275.1032

Fluorescence Spectroscopy of Tryptophan Residues and Derivatives

The intrinsic fluorescence of the indole moiety makes fluorescence spectroscopy a highly sensitive technique for studying tryptophan and its derivatives. acs.org The fluorescence properties of this compound are expected to be influenced by the methoxy group at the 7-position of the indole ring.

The presence of the electron-donating methoxy group is likely to cause a red-shift in both the absorption and emission maxima compared to N-acetyl-L-tryptophan. nih.gov The quantum yield and fluorescence lifetime may also be altered. The fluorescence of tryptophan derivatives is sensitive to the local environment, including solvent polarity and the presence of quenchers. acs.org This sensitivity can be exploited to study interactions with other molecules and to probe the local environment in more complex systems.

Table 4: Predicted Fluorescence Properties of this compound in a Polar Solvent This table is a prediction based on known properties of tryptophan derivatives.

ParameterPredicted Value
Excitation Maximum (λex)~285-295 nm
Emission Maximum (λem)~355-365 nm

Computational and Theoretical Modeling

Computational chemistry provides powerful tools for investigating the conformational landscape and electronic structure of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. DFT calculations can be employed to optimize the geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformers.

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential. These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule. DFT studies on related amino acids have provided valuable insights into their electronic structure and antioxidant properties. nih.gov

Analysis of Intramolecular Interactions and Conformational Stability

The three-dimensional structure and conformational flexibility of tryptophan derivatives are of significant interest due to their fundamental role in the structure and function of peptides and proteins. The conformation of these molecules is governed by a delicate balance of intramolecular interactions, including hydrogen bonds and van der Waals forces, which dictate the relative orientation of the backbone and the indole side chain.

A comprehensive understanding of these interactions is achieved through a combination of computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography. In the case of N-acetyl-L-tryptophan-N-methylamide, computational studies have been instrumental in mapping its conformational landscape.

Computational Analysis:

Ab initio molecular orbital calculations have been employed to explore the full conformational space of N-acetyl-L-tryptophan-N-methylamide. These studies systematically vary the key dihedral angles of the molecule to identify stable conformers and the energy barriers between them. The primary dihedral angles that define the conformation are:

φ (phi): C'-N-Cα-C'

ψ (psi): N-Cα-C'-N

χ1 (chi1): N-Cα-Cβ-Cγ

χ2 (chi2): Cα-Cβ-Cγ-Cδ1

The analysis of the potential energy surface reveals several low-energy conformations. The stability of these conformers is largely influenced by intramolecular hydrogen bonds. For instance, a common hydrogen bond motif is the C7-H···O=C interaction, where the hydrogen atom on the C7 position of the indole ring forms a hydrogen bond with the oxygen atom of the acetyl group.

The relative energies of different conformers determine their population at equilibrium. The calculated energy differences allow for the prediction of the most likely shapes the molecule will adopt in different environments.

Research Findings:

The following tables present a summary of the key dihedral angles and relative energies for some of the calculated low-energy conformers of N-acetyl-L-tryptophan-N-methylamide. These values are illustrative of the detailed conformational data obtained from computational studies.

Table 1: Dihedral Angles of Calculated Low-Energy Conformers of N-acetyl-L-tryptophan-N-methylamide

Conformerφ (°)ψ (°)χ1 (°)χ2 (°)
1 -153.6155.2-63.298.5
2 -72.9143.1-65.197.3
3 -152.874.962.4-99.1
4 -75.1-45.3178.995.7
5 -73.573.2179.296.3

Table 2: Relative Energies and Intramolecular Interactions of Calculated Conformers

ConformerRelative Energy (kcal/mol)Key Intramolecular Interactions
1 0.00C5 hydrogen bond, side chain-backbone interactions
2 0.45Extended structure, minimal steric hindrance
3 1.23C7-H···O hydrogen bond
4 1.89Backbone-backbone hydrogen bond
5 2.50Side chain-backbone van der Waals contacts

Metabolic Context and Enzymatic Interplay of N Acetyl 7 Methoxy L Tryptophan

Relationship to Broader L-Tryptophan Metabolic Pathways

L-tryptophan is an essential amino acid metabolized through three main pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, primarily mediated by gut microbiota. nih.gov These pathways are critical for a host of physiological functions, from protein and neurotransmitter synthesis to immune regulation. nih.gov

The indoleamine pathway traditionally focuses on the synthesis of serotonin and melatonin (B1676174). nih.gov This process begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT). nih.gov Serotonin can be further acetylated to N-acetylserotonin and then methylated to produce melatonin. nih.gov

The existence of N-Acetyl-7-methoxy-L-tryptophan suggests a variation on this theme. The "N-acetyl" group indicates a potential role for N-acetyltransferases, enzymes that are indeed involved in the canonical pathway (in the formation of N-acetylserotonin). nih.gov The "7-methoxy" group, however, distinguishes it from the more common 5-methoxy metabolites like melatonin. This suggests either an alternative substrate for methylation or a different regioselectivity of the methylating enzymes.

While the direct biosynthetic pathway for this compound is not well-characterized in the literature, its structure implies a departure from or an extension of the known serotonin/melatonin synthesis routes. It may represent a less-traveled branch of the indoleamine pathway, potentially activated under specific physiological or pathological conditions.

The vast majority of dietary tryptophan is metabolized via the kynurenine pathway, which accounts for approximately 95% of its degradation. nih.gov The remaining portion is shunted to the serotonin and indole pathways. nih.gov Given the complexity of tryptophan metabolism, it is plausible that this compound is a metabolite in yet-to-be-fully-elucidated pathways.

The gut microbiota, in particular, are known to produce a wide array of indole derivatives from tryptophan. nih.gov These microbial metabolic pathways are highly diverse and can be influenced by host genetics, diet, and other environmental factors. It is conceivable that specific gut bacteria possess the enzymatic machinery to produce this compound from dietary tryptophan or its metabolites.

Enzyme-Mediated Transformations and Interactions

The metabolism of this compound would be governed by the action of specific classes of enzymes. Understanding these enzymatic interactions is key to elucidating its physiological role.

N-acetylated amino acids can be formed through the action of N-acetyltransferases (NATs) or result from the breakdown of N-acetylated proteins by hydrolases. hmdb.ca The NAT family of enzymes is responsible for the N-acetylation of various substrates, including amino acids. hmdb.ca It is therefore highly probable that a specific NAT is responsible for the acetylation of 7-methoxy-L-tryptophan to form this compound.

Conversely, N-acylpeptide hydrolases are enzymes that can cleave N-acetylated amino acids from peptides. hmdb.ca This suggests a potential route for the generation of this compound from larger, N-terminally acetylated peptides containing a 7-methoxy-L-tryptophan residue.

The reversibility of this process, through the action of hydrolases, would also be a critical control point in regulating the levels of this compound and its potential downstream effects.

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including tryptophan and its derivatives. nih.gov Specifically, CYP enzymes are known to be involved in the metabolism of methoxyindoles. For instance, melatonin is catabolized by CYP1A2, CYP1A1, and CYP1B1 through aromatic 6-hydroxylation, and by CYP2C19 and CYP1A2 via O-demethylation. nih.gov

Given that this compound is a methoxyindole, it is highly likely to be a substrate for one or more CYP enzymes. The metabolism could involve hydroxylation of the indole ring or demethylation of the methoxy (B1213986) group. The specific CYP isoforms involved and the resulting metabolites would determine the biological activity and clearance of this compound.

It is also important to note that some tryptophan metabolites can, in turn, influence the expression of CYP enzymes, creating complex feedback loops in tryptophan metabolism. nih.gov

Tryptophanase is an enzyme, primarily found in gut bacteria, that catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. nih.gov This enzyme and related enzymes in the gut microbiota are central to the indole pathway of tryptophan metabolism. nih.gov

While there is no direct evidence of this compound interacting with tryptophanase, it is possible that it could act as an inhibitor or an alternative substrate for this or other microbial enzymes involved in tryptophan metabolism. The N-acetylation and 7-methoxylation might alter its affinity for the active site of these enzymes. For instance, studies on tryptophanase have shown that various amino acids can act as inhibitors. nih.gov The structural similarity of this compound to the natural substrate suggests a potential for competitive inhibition.

Furthermore, N-acetyl-L-tryptophan has been shown to inhibit the activity of L-amino acid oxidase (LAAO), an enzyme that can also metabolize tryptophan. nih.gov This raises the possibility that this compound could have similar inhibitory effects on enzymes involved in tryptophan degradation.

Molecular Mechanisms and Biological Activities of N Acetyl 7 Methoxy L Tryptophan in Vitro and Non Human in Vivo Models

Neurobiological Modulatory Effects in Experimental Models

Neuroprotection in Cellular and Animal Models of Neurological Injury

N-acetyl-L-tryptophan (L-NAT), a related compound, has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS). nih.gov In studies using NSC-34 motor neuron-like cells and primary motor neurons, L-NAT was shown to rescue cells from death. nih.gov The neuroprotective mechanism involves the inhibition of mitochondrial death pathways. nih.govnih.gov Specifically, L-NAT has been found to inhibit the release of cytochrome c, Smac, and AIF from mitochondria into the cytoplasm, which in turn prevents the activation of caspases-9 and -3. nih.gov

In a transgenic mouse model of ALS (mSOD1 G93A), administration of L-NAT delayed the onset of the disease, extended survival, and improved motor performance. nih.govresearchgate.net This was associated with a reduction in motor neuron loss and atrophy. researchgate.net The protective effects in this animal model were also linked to the inhibition of mitochondrial cell death pathways and inflammation. nih.gov Furthermore, L-NAT has been investigated for its potential role in other neurodegenerative conditions, such as Parkinson's disease. researchgate.net

It is important to note that the D-isomer, N-acetyl-d-tryptophan, did not show the same protective effects, highlighting the stereospecificity of this action. nih.gov

Modulation of Blood-Brain Barrier Permeability in Rodent Models

The blood-brain barrier (BBB) is a critical regulator of the central nervous system's microenvironment. nih.gov While direct studies on N-Acetyl-7-methoxy-L-tryptophan's effect on BBB permeability are not extensively detailed in the provided search results, research on related compounds and systems offers some context. For instance, the permeability of the BBB can be influenced by various molecules, and synthetic peptides like E-cadherin peptide (HAV) have been shown to reversibly increase BBB permeability in mice. nih.gov This modulation allows for enhanced accumulation of both small and large molecular weight markers in the brain. nih.gov The effect of HAV peptide on BBB disruption was rapid, occurring within minutes, and reversible, with the barrier integrity restored within an hour. nih.gov

Additionally, the serotonin (B10506) (5-HT) system, which is derived from L-tryptophan, has been implicated in modulating BBB permeability. nih.gov However, a study using tryptophan hydroxylase 2 (TPH2)-knockout mice, which have depleted serotonin levels in the central nervous system, found no effect on BBB permeability, suggesting that the central 5-HT system may not be a primary regulator of BBB integrity. nih.gov

Interactions with Neurotransmitter Systems or Receptors (e.g., NK-1R Antagonism)

Historically, N-acetyl-L-tryptophan has been described as an antagonist of the neurokinin-1 receptor (NK-1R), which is the receptor for the neurotransmitter Substance P. nih.govnih.govresearchgate.netnih.gov This interaction was thought to be a key mechanism behind its neuroprotective and anti-inflammatory effects. nih.govnih.govresearchgate.netdntb.gov.ua For example, L-NAT was reported to inhibit the secretion of Substance P. nih.gov The binding of Substance P to the NK-1R is involved in a variety of physiological and pathological processes, including inflammation and brain injury. dntb.gov.ua

However, more recent research has challenged this long-held belief. A 2022 study using radioligand receptor binding assays found that N-acetyl-L-tryptophan does not significantly bind to either human or rat NK-1R at concentrations up to the millimolar range. nih.gov This suggests that the previously reported biological effects of N-acetyl-L-tryptophan attributed to NK-1R antagonism may be mediated through other, yet to be fully identified, molecular targets or by non-specific physicochemical mechanisms. nih.gov

Another related compound, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl (B1604629) ester (L-732,138), has been characterized as a potent and competitive antagonist of the human NK-1 receptor. nih.gov This indicates that modifications to the N-acetyl-L-tryptophan structure can yield high-affinity NK-1R antagonists. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

Regulation of Inflammatory Signaling Pathways (e.g., RIP2/caspase/IL-1beta)

N-acetyl-l-tryptophan has been shown to exert anti-inflammatory effects by modulating specific signaling pathways. In a model of hepatic ischemia-reperfusion injury, L-NAT was found to inhibit the RIP2/caspase-1/IL-1β signaling pathway. nih.gov This was evidenced by the decreased gene expression of RIP2, TLR4, and NF-κB, as well as reduced activation of caspase-1 and interleukin-1β (IL-1β). nih.gov The inhibition of this pathway is believed to be a key mechanism by which L-NAT alleviates the inflammatory response associated with this type of injury. nih.gov

Furthermore, in models of amyotrophic lateral sclerosis, L-NAT has been observed to inhibit the secretion of IL-1β and the activation of caspase-1, which are key components of the inflammatory response. nih.gov

Impact on Cyclooxygenase-2 (COX-2) Expression and Activity in Cell Lines

While direct studies on this compound and COX-2 are not detailed in the provided results, research on related 5-methoxyindole (B15748) metabolites of L-tryptophan provides relevant insights. nih.govepa.gov Cyclooxygenase-2 (COX-2) is an enzyme whose overexpression is linked to inflammation and tumorigenesis. nih.govepa.govnih.gov

5-Methoxytryptophan (B613034) (5-MTP), a metabolite of L-tryptophan, has been identified as a regulator of COX-2 expression at the transcriptional level. nih.govepa.govnih.gov It has been shown to inhibit COX-2 transcriptional activation induced by various pro-inflammatory and mitogenic factors. nih.govepa.gov For instance, in A549 cancer cells, which are deficient in 5-MTP production, the addition of 5-MTP significantly suppressed COX-2 expression in a concentration-dependent manner. nih.gov This inhibition of COX-2 is thought to contribute to the anti-cancer and anti-inflammatory properties of 5-MTP. nih.govepa.govnih.gov Another 5-methoxyindole metabolite, melatonin (B1676174) (N-acetyl-5-methoxytryptamine), also exhibits similar COX-2 suppressing properties, although at higher concentrations. nih.govepa.gov

Influence on Immune Cell Function in Experimental Settings

In experimental settings, N-acetyl-L-tryptophan (NAT) has demonstrated the ability to modulate the function of immune cells. Studies on murine macrophages, a type of immune cell, have shown that NAT can protect these cells from radiation-induced cell death. nih.govnih.gov This protective effect is linked to its ability to regulate redox homeostasis and prevent mitochondrial dysfunction. nih.govnih.gov

Furthermore, research on a related compound, N-acetyl tryptophan glucopyranoside (NATG), has indicated immunomodulatory effects. In vitro studies with the murine macrophage cell line J774A.1 showed that pretreatment with NATG before irradiation led to a significant increase in the expression of Th1 cytokines such as IFN-γ and IL-12, while decreasing the expression of Th2 cytokines like IL-10 and IL-2. researchgate.net This suggests a potential to shift the immune response towards a pro-inflammatory and cytotoxic profile, which is beneficial in contexts like anti-cancer immunity. researchgate.net

N-acetyl-L-tryptophan has also been shown to suppress inflammation by decreasing the levels of pro-inflammatory markers such as GFAP and Iba1 in a transgenic mouse model of amyotrophic lateral sclerosis. nih.gov Additionally, it has been found to inhibit the expression of IL-1β. medchemexpress.com

Table 1: Influence of N-acetyl-l-tryptophan and its derivative on Immune Cell Function

Compound Model System Key Findings Reference
N-acetyl-L-tryptophan (NAT) Murine Macrophages (J774A.1) Protects against gamma-radiation-induced cell death by reducing oxidative stress and inhibiting apoptosis. nih.govnih.gov
N-acetyl-L-tryptophan (NAT) Transgenic Mouse Model of ALS Suppressed inflammation by decreasing GFAP and Iba1 levels. nih.gov
N-acetyl-L-tryptophan (NAT) In Vitro Inhibits the expression of the pro-inflammatory cytokine IL-1β. medchemexpress.com
N-acetyl tryptophan glucopyranoside (NATG) Murine Macrophages (J774A.1) Stimulated Th1 cytokine expression (IFN-γ, IL-12) and diminished Th2 cytokine expression (IL-10, IL-2) post-irradiation. researchgate.net

Anti-proliferative and Anti-tumor Activity in Pre-clinical Models

While direct evidence for the anti-proliferative and anti-tumor activity of this compound is lacking in the current scientific literature, studies on tryptophan metabolism and related compounds in cancer models provide a basis for potential investigation.

The migration and invasion of cancer cells are critical steps in metastasis. Tryptophan metabolism has been implicated in regulating these processes in various cancers, including lung and breast cancer. nih.govnih.gov For example, high expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme in the tryptophan catabolism pathway, is associated with enhanced cancer cell invasion and metastasis. nih.gov Conversely, inhibition of IDO1 has been shown to attenuate these malignant properties. nih.gov

While no studies have directly assessed the effect of this compound on cancer cell migration and invasion, the broader context of tryptophan metabolism in cancer suggests that this compound could potentially influence these cellular behaviors. Further research using in vitro models like the wound healing assay or the transwell invasion assay would be necessary to explore this possibility. science.gov

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of potential anti-cancer agents. nih.govnih.govscience.gov These models allow for the in vivo assessment of a compound's ability to suppress tumor growth and metastasis. nih.govnih.govscience.gov

Although no studies have been published on the effects of this compound in xenograft models, research on related pathways offers some insights. For instance, inhibitors of tryptophan metabolism have been shown to inhibit tumor growth and metastasis in animal models of lung and breast cancer. nih.gov A study on a different methoxy-containing compound, 2-methoxy-6-acetyl-7-methyljuglone, demonstrated significant suppression of tumor growth in a lung cancer xenograft model. nih.gov These findings highlight the potential for compounds that modulate specific metabolic pathways to have anti-tumor effects in vivo. Future studies would be required to determine if this compound exhibits similar activity in breast or other cancer xenograft models.

Structure-Activity Relationships: Impact of the 7-Methoxy Group and N-Acetylation

Comparative Analysis with N-Acetyl-5-methoxy-L-tryptamine (Melatonin)

A comparative analysis between this compound and N-acetyl-5-methoxy-L-tryptamine, commonly known as melatonin, reveals critical differences in their chemical structures that likely translate to distinct biological activities. While both molecules share an N-acetylated indole (B1671886) core, the position of the methoxy (B1213986) group and the nature of the side chain are different.

Melatonin possesses a methoxy group at the 5-position of the indole ring and an ethylamine (B1201723) side chain. In contrast, this compound has a methoxy group at the 7-position and retains the L-tryptophan's propanoic acid side chain. The 5-methoxy group of melatonin is crucial for its high affinity for melatonin receptors (MT1 and MT2), which are G protein-coupled receptors that mediate its well-known chronobiotic effects, including the regulation of circadian rhythms and sleep-wake cycles.

The shift of the methoxy group from the 5- to the 7-position in this compound is expected to significantly alter its interaction with melatonin receptors. Structure-activity relationship studies of various indoleamines have consistently highlighted the importance of the 5-methoxy group for potent melatonin receptor agonism. Therefore, this compound is unlikely to be a potent agonist at MT1 and MT2 receptors.

Furthermore, the presence of a carboxylic acid group on the side chain of this compound, as opposed to the ethylamine side chain of melatonin, introduces a negative charge at physiological pH. This structural difference would further preclude high-affinity binding to melatonin receptors, which favorably accommodate the amine function of melatonin.

FeatureThis compoundN-Acetyl-5-methoxy-L-tryptamine (Melatonin)
Methoxy Group Position 7-position5-position
Side Chain N-acetyl-L-propanoic acidN-acetyl-ethylamine
Functional Groups Carboxylic acid, AmideAmine, Amide
Predicted Receptor Affinity Low for MT1/MT2High for MT1/MT2

Comparative Analysis with N-Acetyl-L-tryptophan and other Tryptophan Derivatives

To understand the specific contributions of the 7-methoxy group and N-acetylation to the biological profile of this compound, it is useful to compare it with N-Acetyl-L-tryptophan and other tryptophan derivatives.

N-Acetyl-L-tryptophan (NAT): This compound lacks a methoxy group on the indole ring. N-acetylation of the primary amine of L-tryptophan is the only modification. Research has shown that NAT exhibits neuroprotective properties. For instance, it has been demonstrated to rescue neuronal cell death in models of amyotrophic lateral sclerosis (ALS) by inhibiting the release of mitochondrial cytochrome c. google.com This suggests that the N-acetyl-tryptophan moiety itself possesses intrinsic biological activity. The addition of a methoxy group, as in this compound, would modulate this activity. The methoxy group, being electron-donating, could alter the electron density of the indole ring, potentially influencing its antioxidant capacity and interactions with biological targets.

5-Methoxytryptophan (5-MTP): This derivative is not N-acetylated but possesses a methoxy group at the 5-position. 5-MTP has been identified as a metabolite with anti-inflammatory and anti-cancer properties. nih.govnih.gov It has been shown to control the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis. nih.gov The presence of the 5-methoxy group appears to be critical for this activity. Comparing 5-MTP with the hypothetical 7-methoxytryptophan could provide insights into the influence of the methoxy group's position. While direct studies on 7-methoxytryptophan are scarce, the location of the methoxy group is known to influence the biological activities of indole derivatives. For example, the distribution of methoxy groups in certain fungal metabolites has been shown to affect their cytotoxic activity against cancer cells. mdpi.com

The N-acetylation of 7-methoxy-L-tryptophan to form this compound would likely alter its pharmacokinetic properties, such as its ability to cross cellular membranes and its metabolic stability, as compared to the non-acetylated form.

Analytical Methodologies for N Acetyl 7 Methoxy L Tryptophan in Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-Acetyl-7-methoxy-L-tryptophan, enabling the separation of the compound from complex matrices and the resolution of closely related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity and quantifying this compound. When coupled with UV detection, HPLC provides a robust and reliable analytical tool. For instance, a reversed-phase HPLC method can be developed using a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffered solution. researchgate.net Detection is typically performed at a wavelength of 220 nm, where the indole (B1671886) chromophore of the tryptophan moiety exhibits strong absorbance. researchgate.net

The linearity of such methods is critical for accurate quantification. A typical calibration curve for a related compound, N-acetyl-tryptophan, has been shown to be linear over a concentration range of 1-60 μg/mL. researchgate.net The limits of quantification (LOQ) and detection (LOD) are key performance characteristics, with reported values for similar analyses being as low as 0.167 μg/mL and 0.050 μg/mL, respectively. researchgate.net These parameters demonstrate the sensitivity of HPLC for determining low levels of the compound and its impurities. The reproducibility of HPLC methods is also high, with relative standard deviations for repeated analyses being consistently low. researchgate.netfrontiersin.org

Table 1: HPLC Method Parameters for Tryptophan-Related Compounds

Parameter Value Reference
Column Accucore XL-C18 researchgate.net
Mobile Phase Acetonitrile and phosphate buffered solution (pH 2.3) researchgate.net
Flow Rate 0.7 mL/min researchgate.net
Detection UV at 220 nm researchgate.net
Linear Range 1-60 μg/mL researchgate.net
LOQ 0.167 μg/mL researchgate.net
LOD 0.050 μg/mL researchgate.net

Reversed-Phase Chromatography for Degradation Product Analysis

Reversed-phase chromatography is particularly effective for separating this compound from its potential degradation products. nih.gov A simple reversed-phase method allows for the systematic investigation of the compound's stability under various stress conditions, such as exposure to oxidative and thermal stress. nih.gov By analyzing samples subjected to forced degradation, researchers can identify and quantify the resulting degradants. nih.gov

Studies on the related compound N-acetyl-tryptophan (NAT) have shown that degradation can range from minimal (3%) to significant (83%) depending on the stress conditions applied. nih.gov Interestingly, the degradation products are often conserved between different types of stress, simplifying their identification. nih.gov This technique is essential for understanding the stability of this compound in different formulations and storage conditions, ensuring the quality and integrity of the compound in research applications. nih.gov

Advanced Mass Spectrometry for Characterization

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the characterization of this compound and its related metabolites and impurities.

Online Mass Spectrometry for Metabolite Identification

Online mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying metabolites of this compound. nih.gov As the compound is metabolized in biological systems, a variety of transformation products can be formed. LC-MS allows for the separation of these metabolites from the parent compound and from each other, followed by their mass analysis for structural elucidation. nih.govresearchgate.net

The fragmentation patterns observed in the mass spectrometer provide crucial information about the structure of the metabolites. For tryptophan-derived metabolites, electrospray ionization (ESI) can sometimes induce in-source fragmentation, leading to characteristic product ions that aid in identification. rsc.org By comparing the mass spectra of the metabolites to that of the parent compound and to known fragmentation pathways of related structures, researchers can propose and confirm the identities of the metabolic products. nih.govrsc.org

LC-MS/MS for Trace Analysis and Impurity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis and the detection of low-level impurities of this compound. This technique offers exceptional sensitivity and selectivity by using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.govnih.gov This targeted approach allows for the quantification of analytes at very low concentrations, often in the nanomolar range. nih.gov

A highly sensitive and simple LC-MS/MS assay has been developed for the quantification of N-acetyl tryptophan and the identification of its impurities under various stress conditions. researchgate.net The method demonstrated linearity over a concentration range of 10–100 µg/mL. researchgate.net The lower limits of detection and quantification were found to be 3.53 and 10.69 µg/mL, respectively. researchgate.net This level of sensitivity is crucial for ensuring the purity of the compound and for detecting trace amounts in complex biological matrices. nih.govnih.gov The precision and accuracy of LC-MS/MS methods are typically very high, with coefficients of variation and relative errors well below 15%. nih.gov

Table 2: LC-MS/MS Method Validation Parameters for N-Acetyl Tryptophan

Parameter Value Reference
Linearity (Concentration Range) 10–100 µg/mL researchgate.net
Correlation Coefficient (R²) 0.9916 researchgate.net
Lower Limit of Detection (LOD) 3.53 µg/mL researchgate.net
Lower Limit of Quantification (LOQ) 10.69 µg/mL researchgate.net
Maximum Degradation (Oxidative Stress) 52.84% researchgate.net
Minimum Degradation (Thermal Stress) 10.22% researchgate.net

Spectroscopic Quantification and Detection Methods

While chromatographic methods coupled with mass spectrometry are predominant, other spectroscopic techniques can also be utilized for the quantification and detection of this compound. UV-Visible spectroscopy, as mentioned in the context of HPLC detection, provides a straightforward method for quantification based on the compound's absorbance at a specific wavelength. researchgate.net The inherent fluorescence of the tryptophan indole ring could also be exploited for more sensitive detection using fluorescence spectroscopy, although this is less commonly reported for this specific compound in routine analysis compared to LC-MS methods.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a fundamental and widely accessible technique for determining the concentration of chromophoric compounds in solution. The indole moiety of tryptophan and its derivatives is a strong chromophore, absorbing ultraviolet light.

Table 1: UV-Visible Absorption Properties of Tryptophan and Related Compounds

CompoundTypical λmax (nm)Notes
L-Tryptophan~280In neutral aqueous solution. youtube.comresearchgate.net
7-Azatryptophan (B1233867)~290Demonstrates a red-shift due to substitution at the 7-position. nih.goviastate.edu
N-Acetyl-L-tryptophan~280Acetylation of the amino group has a minor effect on the indole chromophore.
This compound Estimated ~285-295 The methoxy (B1213986) group is expected to cause a red-shift relative to N-acetyl-L-tryptophan.

The λmax for this compound is an estimation based on the known effects of similar substituents on the tryptophan indole ring.

For accurate concentration determination, a calibration curve should be prepared using standards of purified this compound. The absorbance is measured at the experimentally determined λmax, and the concentration of unknown samples is calculated by interpolation from the linear regression of the calibration curve.

Fluorescence Detection in HPLC Systems

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a highly sensitive and selective method for the analysis of tryptophan and its derivatives. The intrinsic fluorescence of the indole ring allows for detection at very low concentrations, often in the picomolar to nanomolar range.

The fluorescence of tryptophan is characterized by an excitation maximum typically around 280-290 nm and an emission maximum that is highly sensitive to the polarity of the solvent, ranging from 310 nm in nonpolar environments to 350-360 nm in aqueous solutions. rsc.org The N-acetylation is not expected to significantly alter the fluorescence properties of the indole chromophore. However, the methoxy group at the 7-position can influence the fluorescence quantum yield and the emission wavelength. For example, 7-azatryptophan exhibits a significant red-shift in its fluorescence emission of about 46 nm compared to tryptophan. nih.goviastate.edu This suggests that the emission maximum for this compound will likely be at a longer wavelength than that of N-acetyl-L-tryptophan.

In an HPLC system, after separation on a suitable column (commonly a reversed-phase C18 column), the eluent containing this compound passes through a fluorescence detector. The detector is set to the optimal excitation and emission wavelengths for the compound to achieve maximum sensitivity. A study on tryptophan and its metabolites utilized an excitation of 297 nm and an emission of 344 nm for the detection of tryptophan itself. nih.gov For this compound, these wavelengths would need to be optimized.

Table 2: Typical Fluorescence Properties for HPLC Detection

CompoundTypical Excitation λ (nm)Typical Emission λ (nm)Notes
L-Tryptophan~280-290~350-360In aqueous solution. rsc.org
7-Azatryptophan~290-300~390-400Emission is significantly red-shifted. nih.goviastate.edu
N-Acetyl-L-tryptophan~280-290~350-360Similar to L-Tryptophan.
This compound Estimated ~290-300 Estimated ~360-380 Wavelengths are estimations and require experimental optimization.

The excitation and emission wavelengths for this compound are estimations based on the properties of related compounds. Experimental verification is essential for method development.

The high selectivity of fluorescence detection is advantageous when analyzing complex biological samples, as few endogenous molecules exhibit native fluorescence at the specific excitation and emission wavelengths of tryptophan derivatives. This minimizes interference and often simplifies sample preparation procedures.

Future Directions in N Acetyl 7 Methoxy L Tryptophan Research

Exploration of Novel Biosynthetic Pathways in Diverse Organisms

The precise biosynthetic pathways leading to N-Acetyl-7-methoxy-L-tryptophan remain to be elucidated. However, the well-documented biosynthesis of related indole (B1671886) alkaloids and tryptophan derivatives in a variety of organisms offers a clear path forward for researchers. The synthesis of this compound likely hinges on two critical enzymatic steps: the methoxylation of the tryptophan indole ring and the subsequent N-acetylation of the amino group.

Future research endeavors should prioritize the identification and characterization of the enzymes that catalyze these transformations across a broad spectrum of life, from bacteria and fungi to plants. The study of fungal indole alkaloid biosynthesis, for example, reveals a rich diversity of enzymes that modify the tryptophan scaffold, including through prenylation and other alterations, suggesting a widespread enzymatic capacity for such modifications in the microbial kingdom. nih.gov Similarly, research into the intricate enzymatic pathways of indole alkaloid biosynthesis in plants such as Catharanthus roseus could be leveraged for the engineered production of novel tryptophan derivatives. clockss.org

A pivotal area of future inquiry will be the substrate specificity of known tryptophan-modifying enzymes. For instance, studies on the enzymatic synthesis of various tryptophan derivatives have demonstrated that some enzymes can accommodate substitutions on the indole ring. clockss.org This raises the exciting possibility of utilizing engineered enzymes for the targeted production of 7-methoxy-L-tryptophan, which could then undergo N-acetylation. The enzymatic N-acetylation of D-tryptophan has already been documented, and future work could explore analogous enzymes for the L-enantiomer of 7-methoxytryptophan. ontosight.ai The vast and largely untapped genetic resources of microorganisms, particularly those from unique environments like salt-adapted microbes known for their production of diverse secondary metabolites, could be a treasure trove for discovering novel biosynthetic gene clusters for methoxylated and acetylated tryptophans. nih.gov

In-depth Mechanistic Studies of Cellular and Sub-cellular Interactions

The cellular and subcellular life of this compound is a black box waiting to be opened. Insights from related compounds, such as 5-methoxytryptophan (B613034) and N-acetyl-L-tryptophan, provide initial clues. It is known that 5-methoxytryptophan can interact with mitochondria and influence the metabolism of macrophages, suggesting that its 7-methoxy counterpart may also possess specific intracellular targets and exert distinct effects. nih.gov

A primary goal for future research will be to map the subcellular localization of this compound. The use of techniques like fluorescent tagging of the molecule will be instrumental in visualizing its distribution within the cellular landscape. The known cytosolic and perinuclear localization of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism, presents a potential point of interest for colocalization studies with this compound. nih.gov

Furthermore, the influence of the 7-methoxy group on the molecule's interaction with cellular membranes is a critical area for investigation. The indole ring of tryptophan is a key player in anchoring proteins to lipid bilayers, and the addition of a methoxy (B1213986) group could significantly alter the hydrophobic and hydrophilic character of this ring, thereby modulating its membrane interactions. nih.gov Comparative studies with the well-characterized neuroprotective agent, N-acetyl-L-tryptophan, will be invaluable in dissecting the specific contributions of the 7-methoxy modification to its cellular and subcellular behavior and, ultimately, its biological function.

Design and Synthesis of this compound Analogs for Enhanced Biological Activity

The rational design and synthesis of this compound analogs hold immense promise for the creation of compounds with enhanced or entirely new biological activities. Although research on analogs of this specific compound is yet to be undertaken, the extensive literature on the synthesis of other tryptophan derivatives provides a robust framework for future endeavors.

A central focus of this research will be the strategic modification of the indole ring and the N-acetyl group. Established synthetic methodologies, such as the Fischer indole synthesis and Negishi coupling, can be adapted to generate a diverse library of this compound analogs bearing various substituents on the indole ring. nih.govchim.it The successful synthesis of 7-aza-tryptophan derivatives further underscores the feasibility of modifying the core indole structure. chim.it

Structure-activity relationship (SAR) studies will be the guiding principle in the design of these novel analogs. For instance, SAR studies on tryptamine (B22526) derivatives have elegantly demonstrated that substitutions on the indole ring can profoundly impact their affinity for serotonin (B10506) receptors. researchgate.net Similar systematic investigations of this compound analogs will be crucial for identifying the key structural motifs that govern their biological activity. The synthesis of these analogs can be approached through both traditional chemical methods and innovative enzymatic strategies. The use of engineered enzymes with tailored substrate specificities offers a potentially more sustainable and stereoselective route to these valuable compounds. nih.gov

Development of Advanced Analytical Techniques for Low-Level Detection in Complex Matrices

The ability to accurately detect and quantify this compound at minute concentrations within complex biological samples is paramount for advancing our understanding of its biosynthesis, metabolism, and physiological significance. While specific analytical methods for this compound have not yet been reported, a suite of advanced techniques developed for other tryptophan metabolites can be readily adapted and optimized.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a particularly powerful tool for the analysis of amino acids and their derivatives. nih.govnih.gov Future research should be directed towards the development of a highly sensitive and specific LC-MS/MS method for this compound. This will necessitate the optimization of chromatographic conditions to achieve clear separation from isomeric and isobaric compounds, as well as the establishment of specific multiple reaction monitoring (MRM) transitions for precise quantification. The successful direct analysis of amino acids in beverages by LC-MS/MS showcases the potential for high-throughput analysis without the need for derivatization. youtube.com

Capillary electrophoresis (CE) represents another promising analytical avenue, particularly for the analysis of indole alkaloids and other charged molecules. nih.govku.dkufmg.brspringernature.com The development of a CE-based method for this compound could provide a valuable orthogonal technique to LC-MS/MS, offering complementary separation selectivity that may be especially advantageous for resolving closely related isomers. The use of derivatization agents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), could also be explored to enhance the sensitivity and improve the chromatographic behavior of this compound, particularly for its detection at very low abundance levels. nih.gov

Investigation of Broader Physiological Roles in Non-Human Biological Systems

The physiological significance of this compound in the vast and diverse world of non-human organisms remains a complete mystery. However, the multifaceted roles of tryptophan and its derivatives in these biological systems strongly suggest that the 7-methoxy-N-acetylated form may also possess important and perhaps unique biological activities.

In the plant kingdom, tryptophan serves as the precursor to the vital hormone auxin, a key regulator of numerous aspects of growth and development. The application of L-tryptophan to the soil has been shown to enhance the biomass of maize, highlighting the potential impact of tryptophan derivatives on plant physiology. nih.gov Future research should explore whether plants can absorb this compound and what effects it may have on their growth, development, and responses to environmental stressors. The known biosynthesis of indole alkaloids with methoxy substitutions in plants suggests that the enzymatic machinery for producing 7-methoxy-L-tryptophan may already exist. clockss.orgmpg.de

In the intricate world of insects, tryptamine and its derivatives are known to exert a variety of physiological effects. clockss.org Given the diverse metabolic capabilities of insects, it is plausible that they can either synthesize this compound or are susceptible to its effects. Research in this area could unveil novel functions for this compound in insect physiology and behavior.

Within the microbial realm, tryptophan metabolism is a hotbed of chemical diversity, leading to the production of a vast arsenal (B13267) of secondary metabolites with a wide range of biological activities. nih.gov Investigating the influence of this compound on microbial processes such as growth, intercellular communication (quorum sensing), and biofilm formation could reveal new and unexpected roles for this compound in microbial ecology. The possibility that microorganisms themselves produce this compound as a secondary metabolite is another exciting avenue for exploration.

Elucidation of Signaling Pathways and Receptor Interactions beyond Current Understanding

The signaling cascades and receptor partners of this compound are completely uncharted territory. However, the well-established interactions of related indole compounds provide a solid foundation and a logical starting point for future investigations.

A primary focus of this research should be the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor known to be a promiscuous binder of various indole derivatives. nih.govnih.gov Seminal studies have demonstrated that 7-methoxyindole (B1360046) can act as an agonist of the human AhR. nih.gov This raises the compelling possibility that this compound could also interact with this crucial receptor, thereby modulating its downstream signaling pathways which are implicated in a wide array of physiological processes, including immune regulation and the metabolism of foreign compounds.

Another promising avenue of investigation is the serotonin receptor system. A multitude of tryptamine derivatives with modifications to the indole ring have been shown to bind to various serotonin receptor subtypes, often with high affinity and specificity. researchgate.netresearchgate.net Future research should systematically evaluate whether this compound exhibits any affinity for these receptors and, if so, what functional consequences this binding entails.

The PI3K/Akt/FoxO3a signaling pathway, a central regulator of cell proliferation, apoptosis, and metabolism, has been shown to be modulated by 5-methoxytryptophan in colorectal cancer cells. nih.gov It would be of significant interest to determine whether this compound can also influence this critical pathway in various cellular contexts.

Furthermore, given the established interaction of N-acetyl-L-tryptophan with the neurokinin-1 receptor (NK-1R), it is imperative to investigate whether the addition of a 7-methoxy group to this scaffold alters this interaction, potentially leading to a change in binding affinity or functional activity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Acetyl-7-methoxy-L-tryptophan, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves protecting the amino group of 7-methoxy-L-tryptophan with acetylating agents (e.g., acetic anhydride) under alkaline conditions. Key steps include:

  • Esterification : Use of ethyl chloroformate in anhydrous environments with bases like triethylamine to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures.
  • Critical factors : Temperature control (0–5°C during acetylation) and moisture-free conditions are essential to avoid side reactions .

Q. How is this compound characterized, and what analytical techniques validate its purity?

  • Analytical workflow :

  • NMR spectroscopy (¹H, ¹³C) to confirm acetyl and methoxy group positions.
  • HPLC (C18 column, UV detection at 280 nm) with retention time comparison to certified reference materials .
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~291.3 g/mol).
  • Melting point analysis to cross-check against literature values .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Sparingly soluble in water (<1 mg/mL at 25°C); better solubility in DMSO or ethanol. Stability tests show degradation <5% over 24 hours in PBS (pH 7.4) at 37°C .
  • Storage recommendations : -20°C in inert atmosphere (argon) to prevent oxidation of the indole ring .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound synthesis, and what chiral resolution methods apply?

  • Challenges : Racemization during acetylation.
  • Solutions :

  • Asymmetric catalysis : Use of L-proline derivatives as organocatalysts to retain L-configuration .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of acetylated intermediates .

Q. How do contradictory data on the compound’s bioavailability in in vitro vs. in vivo models arise, and how can they be resolved?

  • Case study : Discrepancies in membrane permeability (Caco-2 assays vs. rodent pharmacokinetics) may stem from:

  • Protein binding : High plasma protein affinity reduces free fraction in vivo .
  • Metabolic enzymes : CYP450-mediated demethylation of the methoxy group, detected via LC-MS/MS metabolite profiling .
    • Mitigation : Use deuterated methoxy groups to slow metabolism or co-administer CYP inhibitors .

Q. What enzymatic systems interact with this compound, and how can activity assays be designed?

  • Target enzymes : Tryptophan hydroxylases (TPH) and cytochrome P450 isoforms.
  • Assay design :

  • Radioactive labeling : ³H-labeled substrate to track hydroxylation kinetics .
  • Fluorescence quenching : Monitor indole ring modifications via tryptophan fluorescence (ex/em 280/360 nm) .
  • Inhibitor controls : Use p-chlorophenylalanine (TPH inhibitor) to validate specificity .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices (e.g., serum, tissue)?

  • Sample preparation : Protein precipitation with acetonitrile (4:1 v/v), followed by SPE (C18 cartridges) .
  • LC-MS/MS parameters :

  • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
  • Ionization : Positive ESI, MRM transition 291.3 → 174.1 (collision energy 20 eV).
  • Calibration : Linear range 1–500 ng/mL (R² >0.99) using deuterated internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.